N-Acetyl-N-demethylloline
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Overview
Description
- It is also known by other names, including N-Acetylnorloline .
- The compound has a unique structure, containing a hexahydrofuro[3,2-b]pyrrole ring system.
N-Acetyl-N-demethylloline: (CAS: 38964-35-1) is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of N-Acetyl-N-demethylloline involves several steps. One common approach is the acetylation of , followed by demethylation.
Reaction Conditions: Specific reaction conditions and reagents depend on the chosen synthetic route.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories often prepare it for scientific investigations.
Chemical Reactions Analysis
Reactivity: N-Acetyl-N-demethylloline can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the starting materials.
Scientific Research Applications
Chemistry: Researchers study N-Acetyl-N-demethylloline’s reactivity, stereochemistry, and synthetic applications.
Biology: It may have biological activity, but further research is needed to understand its role.
Medicine: Investigations into potential pharmacological properties are ongoing.
Industry: Limited information exists on industrial applications, but its unique structure could inspire new compounds.
Mechanism of Action
- The exact mechanism by which N-Acetyl-N-demethylloline exerts effects remains unclear.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other alkaloids with similar structures, such as norloline and related derivatives, can be compared.
Uniqueness: Highlight N-Acetyl-N-demethylloline’s distinct features compared to these related compounds.
Properties
IUPAC Name |
N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXNGORZPWYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CN3C1C(O2)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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